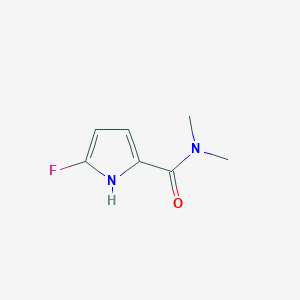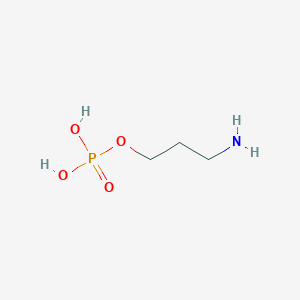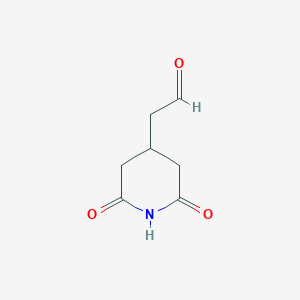
Isopropyl 4-methylbenzenesulfonate
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isopropyl 4-methylbenzenesulfonate is typically synthesized through the reaction of toluene and isopropanol, followed by a sulfonation reaction using sulfonic acid as a catalyst . The reaction conditions often involve heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Isopropyl 4-methylbenzenesulfonate undergoes various chemical reactions, including nucleophilic substitution reactions. The sulfonate group acts as a good leaving group, making the compound reactive in these types of reactions.
Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions typically occur under mild to moderate conditions, often in the presence of a base to facilitate the nucleophilic attack.
Major Products: The major products formed from reactions involving this compound depend on the nucleophile used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.
Applications De Recherche Scientifique
Isopropyl 4-methylbenzenesulfonate has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of pharmaceuticals, such as sorafenib, an anticancer drug . Additionally, it is employed in organic synthesis for the preparation of various sulfonate esters and other related compounds. In the field of analytical chemistry, it is used as a reference standard for mass spectrometry and chromatography techniques .
Mécanisme D'action
The mechanism of action of isopropyl 4-methylbenzenesulfonate involves its role as a sulfonate ester. The sulfonate group can participate in nucleophilic substitution reactions, where it acts as a leaving group. This property makes it useful in various synthetic applications, where it facilitates the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Ethyl p-toluenesulfonate
- Methyl p-toluenesulfonate
- 2-methoxyethyl 4-methylbenzenesulfonate
- 2-Phenylethyl 4-methylbenzenesulfonate
Uniqueness: Isopropyl 4-methylbenzenesulfonate is unique due to its specific reactivity and the presence of the isopropyl group, which influences its chemical behavior and applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity and the types of products that can be synthesized from it.
Propriétés
Numéro CAS |
2307-69-9 |
|---|---|
Formule moléculaire |
C10H14O3S |
Poids moléculaire |
214.28 g/mol |
Nom IUPAC |
(4-methylphenyl) propane-2-sulfonate |
InChI |
InChI=1S/C10H14O3S/c1-8(2)14(11,12)13-10-6-4-9(3)5-7-10/h4-8H,1-3H3 |
Clé InChI |
MUTOLSSCMLECRU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C |
SMILES canonique |
CC1=CC=C(C=C1)OS(=O)(=O)C(C)C |
Key on ui other cas no. |
2307-69-9 |
Pictogrammes |
Irritant |
Synonymes |
2-Propyl tosylate; 4-Methylbenzenesulfonic Acid 1-Methylethyl Ester; Isopropyl p-Methylbenzenesulfonate; Isopropyl p-Toluenesulfonate; Toluene-4-sulfonic Acid; Isopropyl Ester; |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol](/img/structure/B131361.png)
![1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B131362.png)




